molecular formula C4H7N3S2 B1274233 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol CAS No. 2810-66-4

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1274233
CAS No.: 2810-66-4
M. Wt: 161.3 g/mol
InChI Key: PKNMLXOFZGQTFC-UHFFFAOYSA-N
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Description

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethylamino group and a thioketone functional group, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Safety and Hazards

For 5-(Dimethylamino)amylamine, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioketone group to a thiol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioketone group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-1,3,4-thiadiazole-2-thione
  • 5-(Dimethylamino)-2,3-dihydro-1,3,4-oxadiazole-2-thione
  • 5-(Dimethylamino)-2,3-dihydro-1,3,4-triazole-2-thione

Uniqueness

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dimethylamino group and a thioketone group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .

Properties

IUPAC Name

5-(dimethylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2/c1-7(2)3-5-6-4(8)9-3/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMLXOFZGQTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388842
Record name 5-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2810-66-4
Record name NSC222395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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